K-115 K-115 Ripasudil, as hydrochloride hydrate (K-115), is a specifc Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor used for the treatment of glaucoma and ocular hypertension. It was first approved for treatment in Japan in September 2014. This medication is available in the form of a 0.4% eye drop solution under the brand name Glanatec. Ripasudil is a well tolerated medication that is used when other drugs have been proven to be non-effective or cannot be administered.
Brand Name: Vulcanchem
CAS No.: 887375-67-9
VCID: VC20740758
InChI: InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1
SMILES: CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
Molecular Formula: C15H23ClFN3O4S
Molecular Weight: 395.9 g/mol

K-115

CAS No.: 887375-67-9

Cat. No.: VC20740758

Molecular Formula: C15H23ClFN3O4S

Molecular Weight: 395.9 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

K-115 - 887375-67-9

CAS No. 887375-67-9
Molecular Formula C15H23ClFN3O4S
Molecular Weight 395.9 g/mol
IUPAC Name 4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride
Standard InChI InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1
Standard InChI Key CMDJNMACGABCKQ-XVSRHIFFSA-N
Isomeric SMILES C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
SMILES CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl
Canonical SMILES CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl

Chemical and Structural Properties

K-115, chemically identified as Ripasudil hydrochloride dihydrate, is characterized by the CAS number 887375-67-9. Its molecular formula is C15H21ClFN3O3S with a molecular weight of 377.86 g/mol. Structurally, it is also known by the systematic name (2S)-1-[(4-Fluoro-5-isoquinolinyl)sulfonyl]hexahydro-2-methyl-1H-1,4-diazepine monohydrochloride dihydrate . The compound's structure incorporates key functional groups that enable its specific binding to Rho kinase enzymes, particularly ROCK1 and ROCK2.

Table 1: Chemical and Physical Properties of K-115

PropertyValue
Chemical NameRipasudil hydrochloride dihydrate
Common NameK-115
CAS Number887375-67-9
Molecular FormulaC15H21ClFN3O3S
Molecular Weight377.86 g/mol
Physical StateSolid
SolubilityWater soluble

Pharmacological Mechanism

K-115 functions primarily as a specific inhibitor of Rho-associated protein kinases (ROCK), demonstrating high potency with IC50 values of 19 nM for ROCK2 and 51 nM for ROCK1 . This selective inhibition of ROCK enzymes disrupts the Rho/Rho-kinase signaling pathway, which has been implicated in numerous cellular functions including:

  • Actin cytoskeleton organization

  • Vascular smooth muscle cell (VSMC) contraction

  • Cell adhesion and motility

  • Cytokinesis

  • Gene expression regulation

The disruption of this pathway by K-115 leads to specific physiological effects depending on the tissue type. In ocular tissues, ROCK inhibition results in increased aqueous humor outflow through the trabecular meshwork, thereby reducing intraocular pressure (IOP) . Furthermore, K-115 has demonstrated neuroprotective effects through the modulation of oxidative stress pathways in neuronal cells.

Preclinical Studies

Neuroprotective Effects

In preclinical investigations using the optic nerve crush (NC) model in C57BL/6 mice, oral administration of K-115 at a dose of 1 mg/kg/day demonstrated significant neuroprotective effects. The treatment increased retinal ganglion cell (RGC) survival by 34 ± 3% compared to vehicle-treated controls . This protective effect was further confirmed through quantitative real-time polymerase chain reaction (qRT-PCR) analysis of RGC markers Thy-1.2 and Brn3a, which showed preserved expression levels in K-115-treated animals .

Oxidative Stress Modulation

A key mechanism underlying the neuroprotective effects of K-115 appears to be its ability to attenuate oxidative stress. Research has shown that optic nerve crush induces time-dependent increases in oxidized lipids and reactive oxygen species (ROS), which contribute to RGC death. Treatment with K-115 significantly reduced these markers of oxidative stress .

Table 2: Preclinical Findings of K-115 in Optic Nerve Crush Model

ParameterVehicle ControlK-115 Treatment (1 mg/kg/day)Significance
RGC SurvivalBaseline+34 ± 3%p < 0.05
Oxidized Lipid LevelsIncreasedSignificantly reducedp < 0.05
ROS ProductionElevatedAttenuatedp < 0.05
Nox1 ExpressionUpregulatedDramatically reducedp < 0.05

Clinical Studies

Phase 1 Clinical Trials

Initial clinical evaluation of K-115 focused on its intraocular pressure-lowering effects in healthy male volunteers. Various concentrations of K-115 (0.05%, 0.1%, 0.2%, 0.4%, and 0.8%) were tested, with measurements taken 2 hours after instillation. The results demonstrated a concentration-dependent reduction in intraocular pressure, ranging from -2.2 to -4.3 mmHg, compared to -1.6 mmHg observed with placebo . These findings established the dose-response relationship and provided preliminary evidence for the efficacy of K-115 in reducing IOP.

Table 3: Phase 1 Clinical Trial Results of K-115 in Healthy Volunteers

K-115 ConcentrationIOP Reduction (mmHg)
Placebo-1.6
0.05%-3.4
0.1%-2.2
0.2%-2.6
0.4%-4.0
0.8%-4.3

Phase 2 Clinical Trials

Building on the promising results from phase 1 studies, a phase 2 randomized clinical trial was conducted in patients with primary open-angle glaucoma or ocular hypertension. The treatment regimen consisted of twice-daily administration of K-115 for a duration of 8 weeks. Results demonstrated a dose-dependent reduction in intraocular pressure, confirming the therapeutic potential of K-115 in glaucoma management . The consistent pressure-lowering effect observed throughout the treatment period suggested that K-115 could provide sustained efficacy in long-term glaucoma management.

Therapeutic Applications

Glaucoma Treatment

The primary therapeutic application of K-115 is in the management of glaucoma, particularly primary open-angle glaucoma. By inhibiting the Rho/Rho-kinase pathway, K-115 enhances aqueous humor outflow through the trabecular meshwork, thereby reducing intraocular pressure, which is the primary modifiable risk factor for glaucoma progression . The dual action of IOP reduction and potential neuroprotection makes K-115 particularly valuable in glaucoma management.

Neuroprotection

Beyond its IOP-lowering effects, the demonstrated neuroprotective properties of K-115 suggest potential applications in protecting retinal ganglion cells from glaucomatous damage. The ability of K-115 to enhance RGC survival in experimental models indicates that it may offer benefits beyond conventional pressure-lowering therapies, potentially addressing the neurodegenerative component of glaucoma .

SupplierProduct NamePurityPackage Sizes
MedChemexpress LLCK-115>98%2 mg
NovachemistryRipasudil HCl Dihydrate98%5 mg, 25 mg
InvivoChemRipasudil (K-115) HCl dihydrate98%5 mg
Aladdin ScientificRipasudil (K-115) hydrochloride dihydrate99%5 mg, 10 mg, 25 mg, 50 mg, 100 mg
CarbosynthRipasudil HCl hydrateNot specifiedNot specified

Future Research Directions

Combination Therapies

Future research may explore the potential benefits of combining K-115 with other glaucoma medications to achieve enhanced IOP reduction and neuroprotection. Investigating synergistic effects with different classes of glaucoma drugs could lead to more effective treatment regimens with reduced side effects.

Extended Applications in Neurodegenerative Diseases

Given the neuroprotective mechanisms identified for K-115, further investigation into its potential applications in other neurodegenerative conditions represents an important area for future research. Studies examining its effects in models of Alzheimer's disease, Parkinson's disease, and other conditions characterized by neuronal loss and oxidative stress could yield valuable insights.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator